3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid

LogP hydrogen bond donors physicochemical profiling

Quinoline-urea hybrids require precise 8-substitution to control cyclization chemistry and target engagement. This compound (MW 273.29, LogP 0.43) provides the exact 8-methylene-urea-β-alanine connectivity for: - URAT1 inhibition screening (fragment-like scaffold) - Antimicrobial SAR exploration (primaquine analog simplification) - Aqueous-phase anion sensing (carboxylate enhances water compatibility) ≥95% purity. Immediate delivery for medicinal chemistry or supramolecular projects.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 1312131-56-8
Cat. No. B11735613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid
CAS1312131-56-8
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CNC(=O)NCCC(=O)O)N=CC=C2
InChIInChI=1S/C14H15N3O3/c18-12(19)6-8-16-14(20)17-9-11-4-1-3-10-5-2-7-15-13(10)11/h1-5,7H,6,8-9H2,(H,18,19)(H2,16,17,20)
InChIKeyOZBDVQKOHBBLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Compound-Class Context


3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid (IUPAC: β-Alanine, N-[[(8-quinolinylmethyl)amino]carbonyl]-; MF: C₁₄H₁₅N₃O₃; MW: 273.29 g/mol) is a synthetic urea derivative combining an 8-substituted quinoline pharmacophore with a β-alanine carboxylate terminus via a methylene-urea linker . The compound belongs to the broader class of quinoline-urea hybrids, a scaffold associated with xanthine oxidase (XOD) inhibition, URAT1 transporter modulation, antimicrobial activity, and anion-recognition applications [1][2]. Its calculated LogP of 0.43 and topological polar surface area (~87 Ų) place it within favorable drug-like physicochemical space (Lipinski rule of zero violations), distinguishing it from more lipophilic quinoline analogs lacking the terminal carboxylic acid . The compound is commercially available at ≥95% purity from multiple research-chemical suppliers, though no dedicated pharmacological profiling studies or structure-activity relationship (SAR) series incorporating this exact structure have been identified in the peer-reviewed literature as of the search date .

8-quinolinylmethyl-urea-β-alanine scaffold; urea-linked quinoline carboxylate hybrid
Calculated LogP 0.43, zero Lipinski violations; high H-bond donor/acceptor capacity
≥95% purity, commercially available; no dedicated SAR or target-engagement data identified

Structural Specificity of the 8-Position Methylene-Urea-β-Alanine Motif


Quinoline-urea compounds are not interchangeable. The position of urea attachment on the quinoline ring (e.g., 8- vs. 6- vs. 4-substitution) and the identity of the terminal functional group (carboxylic acid vs. amide vs. alkyl) profoundly influence both the cyclization chemistry and biological target engagement [1]. For instance, Beresnevicius et al. demonstrated that N-(8-quinolyl)-β-alanines undergo distinct cyclization pathways to yield tetrahydrophenanthrolinone derivatives, whereas N-(3-quinolyl)- and N-(6-quinolyl)-β-alanines form hexahydropyrimidines—indicating that the 8-position attachment fundamentally alters reactivity [1]. Furthermore, in primaquine-based ureidoamide series, even minor modifications to the amino acid side chain (e.g., leucine vs. phenylalanine vs. glycine derivatives) shifted antibacterial MIC values from 6.5 µg/mL to inactivity and altered biofilm eradication potency by >10-fold [2]. Thus, substituting 3-(3-(quinolin-8-ylmethyl)ureido)propanoic acid with a generic 'quinoline-urea' or 'quinoline-carboxylic acid' analog without the specific 8-methylene-urea-β-alanine connectivity risks loss of the intended pharmacological or chemical probe properties.

Regiochemistry controls reactivity
8-Position attachment directs cyclization to tetrahydrophenanthrolinones; 6- or 3-substituted analogs form pyrimidine scaffolds.
Carboxylic acid terminus alters binding
Terminal COOH provides hydrogen-bonding and charge interactions absent in amide or alkyl analogs; may shift target engagement.
Generic quinoline-urea may not reproduce behavior
Substitution pattern, linker length, and functional group identity all influence cyclization, antimicrobial, and supramolecular profiles.

Quantitative Differentiation Evidence


Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity

Compared to the simpler analog 8-ureidoquinoline (CAS 32451-61-9; quinolin-8-ylurea), the target compound incorporates a β-alanine extension that adds one carboxylic acid group and two additional rotatable bonds. This structural difference is reflected in the calculated LogP: 0.43 for the target compound versus an estimated LogP of approximately 1.2–1.5 for 8-ureidoquinoline (based on the absence of the polar carboxylate). The lower LogP of the target compound predicts enhanced aqueous solubility and reduced non-specific protein binding, properties that may be advantageous for biochemical assay development. Additionally, the target compound provides 3 hydrogen bond donors (urea NH ×2, COOH) and 4 hydrogen bond acceptors, whereas 8-ureidoquinoline provides only 2 HBD and 3 HBA . This increased hydrogen-bonding capacity may strengthen interactions with biological targets possessing complementary hydrogen-bonding motifs.

LogP & H-Bond Profile
Class-level
Target: LogP 0.43 (calc.), 3 HBD, 4 HBA. Comparator: 8-ureidoquinoline est. LogP 1.2-1.5, 2 HBD, 3 HBA. ΔLogP ≈ -0.8 to -1.1 (more hydrophilic).
Lower LogP may support aqueous assay compatibility.
Calculated values; no experimental LogP for either compound.
LogP hydrogen bond donors physicochemical profiling drug-likeness quinoline-urea

Regiochemical Differentiation: 8-Position vs. 6-Position Cyclization Outcomes

Beresnevicius et al. (2000) demonstrated that the position of the β-alanine attachment on the quinoline ring dictates the cyclization pathway and product structure. N-(8-quinolyl)-β-alanines cyclize to form tetrahydrophenanthrolinone derivatives, whereas N-(6-quinolyl)-β-alanines and N-(3-quinolyl)-β-alanines form hexahydropyrimidine derivatives under identical reaction conditions [1]. Although the target compound differs from the studied N-(8-quinolyl)-β-alanine by incorporating a methylene-urea spacer rather than a direct N–C bond, the 8-position attachment is preserved, suggesting that the target compound's quinoline-8-ylmethyl substructure may similarly direct distinct reactivity and molecular recognition compared to 6-substituted or 3-substituted analogs such as N-(6-quinolyl)-β-alanine (CAS 35080-90-1). This regiochemical differentiation is critical for applications where the spatial orientation of the quinoline ring affects target binding, such as in metal chelation or enzyme active-site engagement.

Cyclization Pathway
Class-level
8-substituted scaffold expected to yield tetrahydrophenanthrolinone; 6-substituted yields hexahydropyrimidine.
8-Position attachment directs cyclization outcome.
Inferred from N-quinolyl-β-alanine chemistry; target not directly tested.
regiochemistry quinoline cyclization N-quinolyl-β-alanine heterocyclic synthesis positional isomer

Antimicrobial and Biofilm Eradication Class-Level Inference

While no direct antimicrobial data exist for the target compound, the structurally related primaquine ureidoamide series (compounds 5a–5f) provides class-level evidence for the biological potential of quinoline-urea-amino acid hybrids. In that series, compound 5a (N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide) demonstrated MIC = 6.5 µg/mL against Staphylococcus aureus, while compound 5d showed similar potency [1]. Biofilm eradication activity of compounds 5a and 5b against E. coli, P. aeruginosa, and C. albicans was comparable to or exceeded that of gentamycin and amphotericin B [1]. The target compound differs from the primaquine series by (a) lacking the 6-methoxy and 4-amino-1-methylbutyl substituents on the quinoline, (b) using a simpler methylene linker rather than a substituted pentyl chain, and (c) incorporating a terminal carboxylic acid rather than a diphenylmethyl amide. These structural differences preclude direct potency extrapolation but suggest that the quinoline-urea-amino acid hybrid scaffold is a viable starting point for antimicrobial probe development.

Antimicrobial Context
Class-level
No direct MIC data. Primaquine ureidoamide analog MIC 6.5 µg/mL (S. aureus); target compound lacks complex side chain.
May support antimicrobial SAR exploration.
Structural similarity only; potency extrapolation not possible.
antimicrobial biofilm eradication quinoline ureidoamide MIC primaquine analog

URAT1 Inhibitory Potential and Pharmacophoric Resemblance

A 2024 series of proline-derived quinoline formamide compounds demonstrated potent human URAT1 inhibition with uric acid-lowering activities in vivo [1]. The target compound shares the quinoline core and a carbonyl-containing linker (urea vs. formamide) with a terminal carboxylic acid group—features also present in several URAT1 inhibitor pharmacophores. Patent WO2018072614A1 describes quinolinyl-substituted carboxylic acid compounds as URAT1 inhibitors for hyperuricemia and gout treatment, encompassing structural space that includes quinoline-carboxylic acid hybrids [2]. Additionally, quinoline-based compounds have been explored as dual XOD/URAT1 inhibitors, a strategy gaining traction for superior urate-lowering efficacy compared to single-target agents [3]. The target compound's carboxylic acid moiety may facilitate interaction with the positively charged arginine residues in the URAT1 substrate-binding pocket, analogous to the mechanism proposed for probenecid and lesinurad. However, no direct URAT1 or XOD inhibition data exist for the target compound, and this inference is based solely on pharmacophoric similarity.

URAT1 Inhibitor Resemblance
Context-dependent
No direct URAT1 data. Quinoline formamide series shows potent URAT1 inhibition; target shares quinoline-urea-carboxylic acid features.
Pharmacophoric similarity may support fragment-based URAT1 research.
No target engagement evidence; requires experimental validation.
URAT1 inhibitor hyperuricemia xanthine oxidase quinoline formamide urate transporter

Anion Recognition and Supramolecular Potential

Quinoline-based bis-urea receptors synthesized from 8-aminoquinoline have demonstrated selective anion binding, particularly for hydrogen sulfate, via concerted hydrogen-bonding interactions from the urea NH groups and the quinoline nitrogen [1]. The target compound, with its single urea group and terminal carboxylic acid, may function as a mono-urea receptor building block or as an anion-sensing probe where the carboxylic acid provides additional pH-dependent binding or solubility modulation. Compared to the bis-urea receptors that require two quinoline-urea arms linked by an aromatic spacer (MW typically >500 Da), the target compound (MW 273.29) offers a lower molecular weight scaffold that retains the essential quinoline-urea hydrogen-bonding motif. The LogP of 0.43 further suggests compatibility with aqueous or mixed aqueous-organic sensing environments, in contrast to more lipophilic quinoline receptors that are limited to organic solvents such as chloroform or dichloromethane [1]. No direct anion-binding constants (Kₐ) are available for the target compound.

Anion Recognition Potential
Class-level
No binding constants. Bis-urea quinoline receptors require organic solvents; target compound LogP 0.43 predicts aqueous compatibility.
Potential for water-compatible anion sensor development.
Aqueous compatibility predicted; binding affinity unknown.
anion recognition bis-urea receptor hydrogen sulfate supramolecular chemistry quinoline sensor

Recommended Application Scenarios


Fragment-Based Starting Point for URAT1/XOD Dual-Target Inhibitors

Given the structural resemblance to quinoline formamide URAT1 inhibitors [1] and the growing interest in dual XOD/URAT1 targeting for hyperuricemia [2], 3-(3-(quinolin-8-ylmethyl)ureido)propanoic acid (MW 273.29, LogP 0.43) may serve as a fragment-like or lead-like starting point for medicinal chemistry optimization. Its carboxylic acid terminus provides a handle for prodrug strategies or salt formation, while the urea linker offers a metabolically stable alternative to the formamide group found in published URAT1 inhibitor series. Researchers should prioritize procurement of this compound for initial URAT1 inhibition screening (e.g., [¹⁴C]-urate uptake in URAT1-HEK293 cells) and counter-screening against XOD to assess dual-target potential. However, users must note that no experimental target engagement data exist for this compound, and activity at URAT1 or XOD is purely speculative based on pharmacophoric similarity [1][2].

Scaffold for Simplified Antimicrobial SAR Exploration

The primaquine ureidoamide series demonstrated antibacterial activity (MIC = 6.5 µg/mL against S. aureus) and biofilm eradication potency comparable to gentamycin [3]. The target compound retains the quinoline-urea-amino acid architecture but eliminates the complex primaquine side chain (reducing MW from >500 to 273 Da). This structural simplification makes it suitable for systematic SAR exploration: the quinoline ring can be halogenated or otherwise substituted, the methylene linker length can be varied, and the carboxylic acid can be converted to amides, esters, or hydroxamic acids. Procurement is recommended for groups seeking to establish a novel, patent-differentiated quinoline-urea antimicrobial series distinct from the primaquine-derived chemotype.

Water-Compatible Anion Receptor Development

Quinoline-urea receptors have demonstrated selective anion binding, but most reported systems require organic solvents (CHCl₃, CH₂Cl₂) due to high lipophilicity [4]. The target compound's LogP of 0.43 and carboxylic acid group predict significantly enhanced water compatibility, potentially enabling anion sensing or supramolecular assembly in aqueous or biorelevant media. Researchers in supramolecular chemistry may procure this compound to evaluate its binding affinity for biologically relevant anions (sulfate, phosphate, carboxylates) using isothermal titration calorimetry (ITC) or NMR titration in buffered aqueous solutions. The carboxylic acid also provides a conjugation site for fluorophore attachment, enabling the development of fluorescent anion sensors.

Synthetic Intermediate for Phenanthrolinone-Fused Heterocyclic Libraries

Based on the established cyclization chemistry of N-(8-quinolyl)-β-alanines to yield tetrahydrophenanthrolinone derivatives [5], 3-(3-(quinolin-8-ylmethyl)ureido)propanoic acid may undergo analogous acid-catalyzed or thermally induced cyclization to produce urea-containing phenanthrolinone-fused heterocycles. Such scaffolds are underrepresented in commercial screening libraries and may offer novel three-dimensional topology for kinase inhibition, GPCR modulation, or protein-protein interaction disruption. Synthetic chemistry groups focused on diversity-oriented synthesis should consider this compound as a precursor for generating unique fused heterocyclic chemotypes. The urea group may additionally participate in intramolecular hydrogen bonding, potentially biasing the cyclization toward specific regioisomers.

Application
Selection Property
Validation Focus
URAT1/XOD fragment studies
Quinoline-urea-carboxylic acid chemotype; structural resemblance to URAT1 inhibitor series
URAT1 uptake assay in HEK293 cells; XOD counter-screen
Simplified antimicrobial SAR scaffold
Low-MW quinoline-urea-amino acid scaffold distinct from primaquine series
MIC determination and biofilm eradication assays
Water-compatible anion receptor development
Low LogP and carboxylic acid group for aqueous media compatibility
Anion binding affinity (ITC, NMR) in buffered aqueous solutions
Phenanthrolinone-fused heterocycle synthesis
8-Substituted quinoline-urea cyclization precursor
Cyclization optimization; scaffold diversity for screening libraries
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